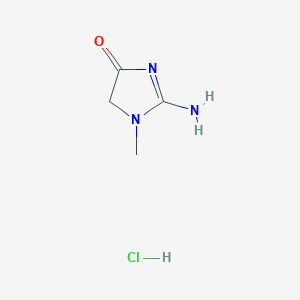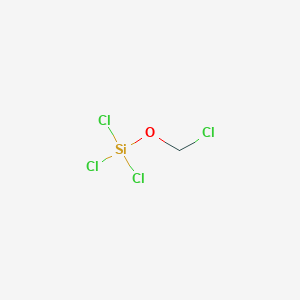
1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Overview
Description
“1H-Indene, 3,3’-(1,2-ethanediyl)bis-” also known as 1,2-Bis(3-indenyl)ethane is a chemical compound with the molecular formula C20H18 . It is an indene derivative.
Molecular Structure Analysis
The molecular weight of “1H-Indene, 3,3’-(1,2-ethanediyl)bis-” is approximately 258.357 Da . The molecular structure consists of two indene rings connected by an ethane bridge.
Physical And Chemical Properties Analysis
“1H-Indene, 3,3’-(1,2-ethanediyl)bis-” has a density of 1.1±0.1 g/cm3, a boiling point of 416.1±40.0 °C at 760 mmHg, and a flash point of 228.0±18.1 °C . It has a molar refractivity of 83.4±0.3 cm3, and a molar volume of 233.2±3.0 cm3 .
Scientific Research Applications
Catalysis
1,2-Bis(3-indenyl)ethane is utilized in the synthesis of rac-(EBI)Zr(NMe2)2 (EBI=ethylene-1,2-bis(1-indenyl)) through an elimination reaction with Zr(NMe2)4 . This compound serves as a precursor for chiral polymerization catalysts, which are pivotal in producing polymers with specific stereochemistry.
Materials Science
In materials science, this compound contributes to the development of new materials by acting as a ligand for metallocene catalysts . These catalysts are crucial for the polymerization of olefins, leading to materials with varied properties for industrial applications.
Organic Synthesis
1,2-Bis(3-indenyl)ethane plays a role in organic synthesis, particularly in the preparation of dilithio-1,2-bis(indenyl)ethane . This process is essential for synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
While direct applications in medicinal chemistry are not explicitly mentioned, the role of 1,2-Bis(3-indenyl)ethane in synthesizing chiral catalysts can indirectly influence the production of enantiomerically pure pharmaceuticals .
Polymer Science
The compound’s application in polymer science is significant, as it is used to prepare chiral polymerization catalysts . These catalysts are instrumental in creating polymers with desired optical activities, which can be used in various medical and technological products.
Analytical Chemistry
In analytical chemistry, 1,2-Bis(3-indenyl)ethane can be involved in the synthesis of specific reagents or as a standard for calibrating instruments that measure the stereochemistry of organic compounds .
Mechanism of Action
1,2-Bis(3-indenyl)ethane, also known as 1,2-di(1H-inden-3-yl)ethane, 1H-Indene, 3,3’-(1,2-ethanediyl)bis-, or 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, is an intriguing compound with potential applications in various fields.
Mode of Action
It is known to be used in the synthesis of rac-(ebi)zr(nme 2) 2 (ebi=ethylene-1,2-bis(1-indenyl)) by elimination reaction with zr(nme 2) 4 .
Result of Action
1,2-Bis(3-indenyl)ethane may be used for the preparation of chiral polymerization catalysts
properties
IUPAC Name |
3-[2-(3H-inden-1-yl)ethyl]-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAQBIQKEFJNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885060 | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18657-57-3 | |
| Record name | 1,2-Bis(3-indenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18657-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indene, 3,3'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1,2-bis(3-indenyl)ethane and its significance in organometallic chemistry?
A: 1,2-Bis(3-indenyl)ethane (C20H18) is a hydrocarbon featuring two indenyl groups bridged by an ethylene linker. This structure is particularly important because it enables the formation of ansa-metallocene complexes. [, ] In these complexes, the 1,2-bis(3-indenyl)ethane acts as a chelating ligand, coordinating to a metal center (like Zirconium, Titanium, Tungsten, Molybdenum, or Ruthenium) through the five-membered rings of the indenyl moieties. This "bridged" configuration offers several advantages, such as enhanced thermal stability and control over the stereochemistry of the resulting complexes, making them valuable in catalytic applications. [, , ]
Q2: How does the structure of 1,2-bis(3-indenyl)ethane influence the stereochemistry of the metallocene complexes it forms?
A: The ethylene bridge in 1,2-bis(3-indenyl)ethane restricts the rotation of the indenyl rings, leading to the formation of two distinct stereoisomers: rac and meso. [, ] The rac isomers, with their two indenyl rings oriented in the same direction, are often favored in catalytic reactions due to their higher activity and selectivity. [, ] This stereochemical control is a significant advantage in asymmetric synthesis, allowing for the selective formation of desired enantiomers.
Q3: What are the common synthetic routes for incorporating 1,2-bis(3-indenyl)ethane into metallocene complexes?
A: A common approach involves reacting dilithiated 1,2-bis(3-indenyl)ethane with metal carbonyl complexes, such as M(CO)5(THF) (M = Mo, W). [] Another widely used method is the amine elimination reaction, where 1,2-bis(3-indenyl)ethane reacts with metal amide complexes like Zr(NMe2)4 or Ti(NC3H6)4. [, ] The choice of synthetic route can influence the yield, purity, and isomeric ratio of the resulting metallocene complex.
Q4: What are the primary catalytic applications of metallocene complexes derived from 1,2-bis(3-indenyl)ethane?
A4: Metallocene complexes incorporating 1,2-bis(3-indenyl)ethane have demonstrated significant potential as catalysts in various reactions:
- Alkene Polymerization: They are highly active catalysts for the polymerization of olefins, enabling the production of polymers with controlled molecular weight and tacticity. []
- Asymmetric Hydrogenation: These complexes can act as chiral catalysts for the asymmetric hydrogenation of alkenes, facilitating the synthesis of enantiomerically enriched compounds. []
- Asymmetric Synthesis of Allylic Amines: They have been utilized in the asymmetric synthesis of allylic amines, crucial building blocks in organic synthesis. []
- Asymmetric Carbomagnesiation: These complexes serve as efficient catalysts for asymmetric carbomagnesiation reactions, providing a route to chiral organometallic reagents. []
Q5: How do the properties of the metal center influence the catalytic activity of 1,2-bis(3-indenyl)ethane-based metallocene complexes?
A: The choice of the metal center significantly impacts the catalytic properties of these complexes. For instance, zirconium-based complexes often exhibit high activity in olefin polymerization, while titanium-based complexes are preferred for asymmetric reductions. [, ] The electronic and steric properties of the metal center dictate the reactivity and selectivity of the catalyst.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)









![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)


